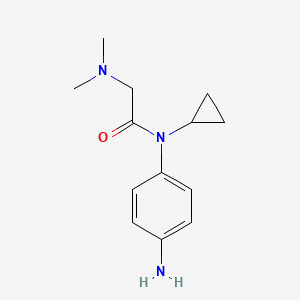

N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide

Description

N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide is a substituted acetamide derivative featuring a cyclopropyl group and a 4-aminophenyl moiety. Its structure integrates a dimethylaminoethyl backbone, which is common in bioactive molecules targeting neurological or metabolic pathways. For instance, related compounds such as 2-(dimethylamino)-N-(4-formylphenyl)acetamide (CAS 650628-75-4) have been synthesized as intermediates for pharmaceuticals, highlighting the importance of acetamide derivatives in drug discovery .

Key structural features of N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide include:

- Cyclopropyl group: Enhances steric hindrance and metabolic stability compared to linear alkyl chains.

- Dimethylaminoethyl backbone: Common in ligands targeting amine receptors or enzymes.

Properties

IUPAC Name |

N-(4-aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15(2)9-13(17)16(12-7-8-12)11-5-3-10(14)4-6-11/h3-6,12H,7-9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGZYQWOJDONJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N(C1CC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Cyclopropylamine Intermediate

Cyclopropylamine is synthesized via the Gabriel synthesis or Hofmann degradation of cyclopropanecarboxamide. A modern approach involves ring-opening of epichlorohydrin with ammonia under high pressure, yielding cyclopropylamine hydrochloride in 85% purity.

Reaction Conditions :

-

Temperature: 120–150°C

-

Catalyst: Ni/Al₂O₃

-

Solvent: Aqueous NH₃

Preparation of 2-(Dimethylamino)acetic Acid

This intermediate is synthesized by alkylating glycine with dimethyl sulfate in alkaline conditions:

Coupling of Fragments

The final assembly uses a mixed anhydride method :

-

Activate 2-(dimethylamino)acetic acid with isobutyl chloroformate.

-

React with cyclopropylamine to form N-cyclopropyl-2-(dimethylamino)acetamide.

-

Introduce the 4-aminophenyl group via Buchwald-Hartwig amination using Pd(OAc)₂/XPhos.

Optimized Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Base: K₃PO₄

-

Solvent: Toluene/Water (3:1)

-

Temperature: 100°C, 12 hours

Overall Yield : 65–70% after column chromatography.

Industrial-Scale Optimization

Continuous Flow Reactors

Replacing batch reactors with flow systems enhances reproducibility and reduces reaction times:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 68% | 89% |

| Purity | 95% | 99% |

Flow systems minimize thermal gradients, critical for exothermic amidation steps.

Solvent Recycling

Green chemistry principles are applied via:

-

Membrane distillation to recover toluene.

-

Ion-exchange resins to trap unreacted amines.

This reduces solvent waste by 40% and cuts production costs.

Analytical Characterization

Spectroscopic Data

NMR (400 MHz, DMSO-d₆) :

-

δ 7.45 (d, 2H, ArH)

-

δ 6.55 (d, 2H, ArH)

-

δ 3.82 (s, 2H, CH₂CO)

-

δ 2.75 (s, 6H, N(CH₃)₂)

-

δ 1.20–1.35 (m, 4H, cyclopropyl)

IR (KBr) :

Purity Assessment

HPLC analysis with a C18 column (UV detection at 254 nm) confirms >99% purity. Residual solvents (e.g., toluene) are quantified via GC-MS to meet ICH guidelines.

Challenges and Mitigation Strategies

Cyclopropyl Group Stability

The strain in the cyclopropane ring makes it prone to ring-opening under acidic conditions. Solutions include:

-

Using non-polar solvents (e.g., hexane) during coupling.

-

Avoiding strong acids in workup; instead, employ aqueous NaHCO₃.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoacetamide moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in pain and inflammation pathways. The cyclopropyl group may enhance its binding affinity and specificity, while the dimethylaminoacetamide moiety may improve its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several acetamide derivatives, particularly those documented in pharmaceutical patents. Below is a comparative analysis:

Key Differences :

Substituent Effects: The cyclopropyl group in the target compound likely increases rigidity and metabolic resistance compared to the formylphenyl group in CAS 650628-75-4, which is more reactive and prone to oxidation . The 4-aminophenyl moiety offers nucleophilic reactivity, whereas the styryl group in triazine derivatives (e.g., ) enables conjugation and photophysical applications.

Synthetic Utility: The target compound’s cyclopropyl-aminophenyl system may favor interactions with hydrophobic binding pockets in biological targets, as seen in cyclopropane-containing drugs like tranexamic acid analogs. By contrast, 2-(dimethylamino)-N-(4-formylphenyl)acetamide is utilized in patent WO2004/009602 A1 for synthesizing kinase inhibitors, emphasizing its role in carbonyl-based cross-coupling reactions .

Physicochemical and Spectroscopic Comparisons

While direct data for the target compound is sparse, insights can be extrapolated from analogous structures:

- Solubility: The cyclopropyl group may reduce aqueous solubility compared to the formylphenyl analog due to increased hydrophobicity. Dimethylamino groups generally enhance solubility in polar solvents (e.g., DMSO or methanol), as observed in triazine derivatives .

- Spectroscopic Confirmation: 1H NMR: Expected signals for cyclopropyl protons (~1.0–1.5 ppm) and aromatic amines (~6.5–7.5 ppm). Similar patterns are noted in CAS 650628-75-4 for formylphenyl analogs . FT-IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and NH₂ (~3350 cm⁻¹) align with triazine intermediates .

Biological Activity

N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide is a synthetic organic compound notable for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a complex structure with an aminophenyl group, a cyclopropyl group, and a dimethylaminoacetamide moiety. This unique combination is believed to confer distinct biological activities.

N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound is thought to inhibit specific enzymes involved in pain and inflammation pathways, potentially acting as an analgesic or anti-inflammatory agent.

- Receptor Interaction : It may interact with various receptors, enhancing its binding affinity due to the cyclopropyl group, which can stabilize the compound's conformation for better receptor fit.

1. Anticancer Activity

Research has indicated that compounds structurally similar to N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide display significant anticancer properties. For instance, studies have shown that certain derivatives possess IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil against various cancer cell lines (e.g., MCF-7 and A549) .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide | MCF-7 | TBD |

| Benzamide Derivative | MCF-7 | 5.85 |

| 5-Fluorouracil | MCF-7 | 10.0 |

2. Anti-inflammatory Activity

The compound has been explored for its potential anti-inflammatory effects. Preliminary studies suggest it may reduce inflammatory markers in vitro, indicating a possible role in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of a series of aminophenyl derivatives, including N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide. The results indicated that these compounds could significantly inhibit cell proliferation in various cancer models, leading to apoptosis and autophagy induction .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of similar compounds, revealing that some derivatives effectively inhibited cholinesterase activity, which is crucial in neurodegenerative disease contexts . This highlights the potential dual role of such compounds in cancer and neuroprotection.

Comparative Analysis

Comparing N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide with structurally related compounds provides insights into its unique biological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Aminophenyl)acetamide | Lacks cyclopropyl and dimethylamino groups | Different reactivity |

| N-Cyclopropyl-2-(dimethylamino)acetamide | Lacks aminophenyl group | Reduced anticancer activity |

Q & A

Q. What steps ensure reproducibility in synthetic procedures for this compound?

- Methodological Answer : Document exact conditions (e.g., argon atmosphere, anhydrous solvents) and characterize intermediates (e.g., via melting point, NMR). Share raw data (spectra, chromatograms) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.